Cas no 73511-58-7 (3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-phenyl-5-[(8-quinolinyloxy)methyl]-)

3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-phenyl-5-[(8-quinolinyloxy)methyl]- structure
73511-58-7 structure
Nome del prodotto:3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-phenyl-5-[(8-quinolinyloxy)methyl]-
Numero CAS:73511-58-7
MF:C18H14N4OS
MW:334.394961833954
CID:574167
PubChem ID:668731

3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-phenyl-5-[(8-quinolinyloxy)methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-phenyl-5-[(8-quinolinyloxy)methyl]-
    • 4-phenyl-3-(quinolin-8-yloxymethyl)-1H-1,2,4-triazole-5-thione
    • 4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazole-3-thiol
    • 4-Phenyl-5-(quinolin-8-yloxymethyl)-4H-[1,2,4]triazole-3-thiol
    • AC1LDKR0
    • CCG-24875
    • MolPort-001-497-498
    • NSC345722
    • Oprea1_121550
    • Oprea1_542918
    • SBB018491
    • ST042108
    • CS-0322515
    • AKOS000567739
    • 4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
    • NSC-345722
    • 4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazole-3-thiol
    • DTXSID40349920
    • EU-0050418
    • 73511-58-7
    • Inchi: InChI=1S/C18H14N4OS/c24-18-21-20-16(22(18)14-8-2-1-3-9-14)12-23-15-10-4-6-13-7-5-11-19-17(13)15/h1-11H,12H2,(H,21,24)
    • Chiave InChI: QMYBSZIDEOAKQS-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3N=CC=C4

Proprietà calcolate

  • Massa esatta: 334.08902
  • Massa monoisotopica: 334.08883226g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 491
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 81.8Ų

Proprietà sperimentali

  • Densità: 1.34
  • Punto di ebollizione: 509°C at 760 mmHg
  • Punto di infiammabilità: 261.6°C
  • Indice di rifrazione: 1.71
  • PSA: 49.75
  • LogP: 3.68320

3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-phenyl-5-[(8-quinolinyloxy)methyl]- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM524757-1g
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
73511-58-7 97%
1g
$291 2022-09-29
Crysdot LLC
CD11065069-5g
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
73511-58-7 97%
5g
$874 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393185-1g
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
73511-58-7 97%
1g
¥2023.00 2024-05-01
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd